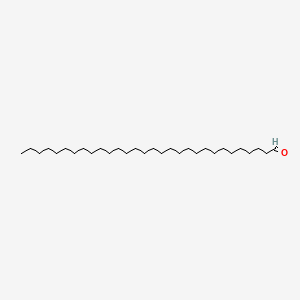
Triacontanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacontanal belongs to the class of organic compounds known as fatty aldehydes. These are long chain aldehydes with a chain of at least 12 carbon atoms. Thus, this compound is considered to be a fatty aldehyde lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be biosynthesized from triacontane. Outside of the human body, this compound can be found in a number of food items such as fruits, pomes, brassicas, and chives. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a long-chain fatty aldehyde resulting from the formal oxidation of the hydroxy group of triacontan-1-ol. It has a role as a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a hydride of a triacontane.
Applications De Recherche Scientifique
Agricultural Applications
1.1 Plant Growth Regulation
Triacontanal has been identified as a potent plant growth regulator. Research indicates that it enhances various physiological processes in plants, including:
- Photosynthesis : this compound application has been shown to increase the net photosynthesis rate in crops such as rice and tomatoes. For instance, a study demonstrated that foliar application of this compound significantly boosted the chlorophyll content and dry weight of rice seedlings, indicating improved photosynthetic efficiency .
- Stress Resistance : this compound also plays a crucial role in enhancing plant resilience against abiotic stressors like salinity. Studies have reported that this compound-treated plants exhibited improved growth and physiological responses under salt stress conditions, maintaining higher photosynthetic rates and reducing oxidative damage .
- Yield Improvement : In tomato cultivation, this compound application led to a 28% increase in total fruit yield while promoting earlier blooming without adversely affecting plant height or internode number .
Data Table: Effects of this compound on Plant Growth Parameters
| Parameter | Control (Untreated) | This compound Treated |
|---|---|---|
| Dry Weight (g) | 15.0 | 18.5 |
| Chlorophyll Content (mg/g) | 0.45 | 0.60 |
| Photosynthesis Rate (µmol CO2 m^-2 s^-1) | 20.0 | 25.5 |
| Total Yield (kg/plant) | 3.5 | 4.5 |
Biochemical Applications
2.1 Secondary Metabolite Production
This compound has been reported to influence the biosynthesis of secondary metabolites in plants, which are crucial for their defense mechanisms and overall health. It acts as a signaling molecule that enhances the production of bioactive compounds without inducing stress . This property is particularly beneficial for agricultural practices aiming to boost the nutritional quality of crops.
Case Study: Enhanced Secondary Metabolite Production
A study on hot pepper plants revealed that this compound treatment resulted in higher levels of ascorbic acid and soluble proteins, which are vital for plant health and consumer nutrition .
Medicinal Applications
While primarily recognized for its agricultural benefits, this compound's potential medicinal applications are also noteworthy:
- Therapeutic Properties : Some studies have indicated that this compound possesses anti-inflammatory and antioxidant properties, making it a candidate for further research in pharmacology .
- Ethnopharmacological Use : In traditional medicine, this compound is noted among various medicinal plants for its potential health benefits. Its presence in herbal formulations suggests a role in promoting health and wellness .
Propriétés
Numéro CAS |
22725-63-9 |
|---|---|
Formule moléculaire |
C30H60O |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
triacontanal |
InChI |
InChI=1S/C30H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h30H,2-29H2,1H3 |
Clé InChI |
CGNVIRPGBUXJES-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Key on ui other cas no. |
22725-63-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















